N-Urocanylhistamine is classified as an amine and is a derivative of histamine. It is primarily sourced from biological systems where urocanic acid is present, such as in the skin, where it can be produced from the photochemical transformation of histidine. The compound falls under the category of bioactive compounds due to its involvement in various biochemical pathways.
The synthesis of N-Urocanylhistamine can be achieved through several methods, one of which involves the coupling reaction using PyBOP (a coupling reagent) to facilitate the formation of peptide bonds. The general procedure includes:
The yield of N-Urocanylhistamine can range from 68% to 86%, depending on the specific conditions employed during synthesis .
N-Urocanylhistamine has a molecular formula of C₁₁H₁₅N₅O, with a molecular weight of approximately 231.27 g/mol. The compound features an imidazole ring characteristic of histamines, along with an additional urocanyl group that contributes to its unique properties.
N-Urocanylhistamine participates in various chemical reactions typical for amines and aromatic compounds:
These reactions are significant in synthetic organic chemistry for developing more complex molecules or for functionalizing N-Urocanylhistamine for specific applications.
The mechanism of action for N-Urocanylhistamine involves its interaction with histamine receptors (H1, H2) in various tissues. Upon binding to these receptors:
Research indicates that the compound's effectiveness may vary based on concentration and specific receptor subtype interactions .
N-Urocanylhistamine exhibits several notable physical properties:
These properties are crucial for understanding how N-Urocanylhistamine behaves in biological systems and during chemical reactions.
N-Urocanylhistamine has potential applications in various fields:
The ongoing research into N-Urocanylhistamine highlights its significance as a bioactive compound with diverse applications across health sciences and pharmaceuticals.
Nα-Urocanylhistamine (chemical name: N-[2-(1H-imidazol-4-yl)ethyl]-3-(1H-imidazol-4-yl)prop-2-enamide) is a naturally occurring histamine derivative formed through the amide linkage between the α-amino group of histamine and the carboxyl group of urocanic acid (trans-3-(1H-imidazol-4-yl)acrylic acid). This conjugation results in a unique molecular architecture that distinguishes it from conventional histamine metabolites. The compound features two conjugated imidazole ring systems connected by a urocanyl spacer, creating an extended planar configuration that facilitates specific molecular interactions [1].
X-ray crystallographic analysis reveals that Nα-urocanylhistamine exhibits distinct intermolecular hydrogen bonding patterns in the solid state. The crystal structure (space group P2₁/n) demonstrates the formation of hydrogen-bonded dimers [NH···O, 2.76 Å, ∠ = 165°] and extended chains through amide-to-imidazole [NH···N, 2.94 Å, ∠ = 174°] and imidazole-to-imidazole [NH···N, 2.77 Å, ∠ = 175°] interactions (Figure 1). These interactions create a stable lattice structure that likely influences its biological recognition and stability [1].
Nuclear magnetic resonance (NMR) spectroscopy in CD₃OD further characterizes the compound, with distinctive signals observed at δ 7.61 (s, 1H), 7.52 (s, 1H), 7.31 (d, J = 15.6 Hz, 1H), 7.20 (s, 1H), 6.76 (s, 1H), and 6.35 (d, J = 15.6 Hz, 1H) for the imidazole and alkene protons. The characteristic trans-configuration of the urocanyl double bond is confirmed by the large coupling constant (J = 15.6 Hz) between the olefinic protons. The [13]C-NMR spectrum shows signals at δ 167.2 (amide carbonyl), 136.5, 135.0, 134.1, 133.8, 130.3, 121.0, 117.5, and 116.2 ppm, with the alkene carbons appearing as broadened resonances [1].
Parameter | Value | Description |
---|---|---|
Crystal System | Monoclinic | Space group P2₁/n |
Unit Cell Dimensions | a = 10.865(3) Å | |
b = 7.540(2) Å | ||
c = 14.256(3) Å | ||
β = 98.98(4)° | ||
Hydrogen Bond Patterns | Dimers: NH···O (2.76 Å) | ∠ = 165° |
Chains: NH···N (2.94 Å) | ∠ = 174° (amide to imidazole) | |
Chains: NH···N (2.77 Å) | ∠ = 175° (imidazole to imidazole) | |
Molecular Formula | C₁₁H₁₃N₅O | Molecular weight = 231.26 g/mol |
The discovery of Nα-urocanylhistamine dates to 1973 when it was first isolated from neogastropod mollusks by Roseghini and colleagues [1]. This seminal work established it as one of several unusual histamine derivatives found in marine invertebrates, though its functional significance remained largely unexplored at the time. The initial identification relied on classical chromatographic separation techniques combined with pharmacological characterization, which distinguished it from other known biogenic amines [1] [8].
Unlike conventional histamine, which is ubiquitously distributed across vertebrate and invertebrate tissues, Nα-urocanylhistamine demonstrates a restricted phylogenetic distribution. It occurs naturally in specific marine organisms, particularly within the Neogastropoda subclass of mollusks. This selective occurrence suggests potential evolutionary specialization in histamine metabolism within these organisms. The compound is synthesized enzymatically through an amide bond formation between histamine and urocanic acid—a histidine metabolite derived from histidine ammonia-lyase activity [1] [8].
The biosynthetic pathway remained enigmatic until synthetic studies demonstrated that conventional peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC·HCl) failed to produce Nα-urocanylhistamine, instead yielding O→N-acyl rearrangement products. Successful synthesis was ultimately achieved using the benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) coupling protocol, yielding purified compound in 68–86% yield after chromatographic purification. This synthetic challenge underscores the potential requirement for specialized enzymatic machinery in its natural biosynthesis [1].
Characteristic | Details |
---|---|
Year of Discovery | 1973 |
Discoverers | Roseghini M., Alcala A.C., Vitali T. |
Natural Source | Neogastropod mollusks (marine invertebrates) |
Biosynthetic Precursors | Histamine + Urocanic acid |
Key Synthetic Method | PyBOP coupling protocol |
Yield in Synthesis | 68–86% after SiO₂ chromatography |
Melting Point | 240–241°C |
Molecular Ion (FAB MS) | m/z 232 [M+H]⁺ |
In invertebrate organisms, particularly neogastropod mollusks, Nα-urocanylhistamine represents a specialized histamine derivative with postulated roles in neural signaling or chemical defense mechanisms. Unlike vertebrates, where histamine primarily functions through G-protein-coupled receptors (GPCRs), invertebrates predominantly utilize ionotropic histamine receptors for neurotransmission. Genomic analyses of model invertebrates like Drosophila melanogaster and Caenorhabditis elegans reveal no direct homologs of vertebrate metabotropic histamine receptors, suggesting fundamental differences in histaminergic signaling pathways [2].
The structural features of Nα-urocanylhistamine—particularly its extended conjugated system and dual imidazole motifs—position it as a potential ligand for invertebrate-specific receptors or ion channels. Its rigid, planar conformation may facilitate interactions with atypical histamine receptors or modulate ionotropic receptor function in a manner distinct from histamine itself. Additionally, its resistance to conventional histamine degradation pathways (e.g., diamine oxidase or histamine N-methyltransferase) could prolong its biological activity in invertebrate systems [1] [2] [8].
Research indicates that histamine derivatives in mollusks may serve dual physiological and ecological functions. Beyond potential neurotransmission roles, these compounds might function in chemical defense due to their structural resemblance to bioactive alkaloids. The presence of such specialized histamine conjugates in marine gastropods suggests evolutionary adaptation where histamine metabolism has been co-opted for species-specific biological needs. However, the precise receptor targets and physiological consequences of Nα-urocanylhistamine binding in invertebrates remain largely uncharacterized, representing a significant knowledge gap [1] [2].
Structurally related compounds synthesized alongside Nα-urocanylhistamine—including 3-(3H-imidazol-4-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propionamide (saturated analog) and 3H-imidazole-4-carboxylic acid [2-(1H-imidazol-4-yl)ethyl]amide (shorter chain analog)—demonstrate how subtle structural modifications alter physicochemical properties. These analogs provide tools for probing structure-activity relationships in biological systems, potentially illuminating why the unsaturated urocanyl moiety is evolutionarily conserved in natural specimens [1].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1